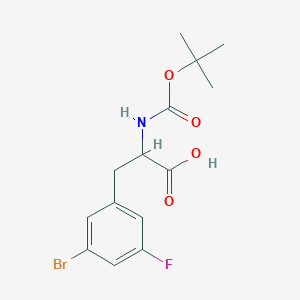

N-Boc-3-bromo-5-fluoro-DL-phenylalanine

Description

Conceptual Framework of Unnatural Amino Acid Incorporation in Organic Synthesis

The incorporation of unnatural amino acids into proteins and peptides is a powerful strategy to expand the functional diversity of these biomolecules beyond what is offered by the 20 canonical amino acids. rsc.org This approach, often termed "genetic code expansion," allows chemists and biologists to introduce novel chemical functionalities, such as fluorescent probes, photoreactive groups, and unique side chains that can alter the physicochemical properties of the target molecule. rsc.orgnih.gov

The ability to synthesize and incorporate UAAs provides a rational approach to engineering enzymes and other proteins with enhanced or novel biological functions and properties. rsc.org The process can be achieved through either site-specific or residue-specific methods, with the former allowing for the precise placement of a UAA at a desired location within a protein sequence. rsc.org This precise control is often accomplished by hijacking the cell's natural protein synthesis machinery, using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and the corresponding codon. acs.orgyoutube.com The ribosome is surprisingly tolerant of a wide variety of unnatural amino acids, although it generally does not incorporate D-amino acids. nih.gov This methodology has become a cornerstone of modern chemical biology and organic synthesis, enabling detailed structure-function studies and the development of novel therapeutics. nih.govnih.gov

Strategic Importance of Halogenation in Amino Acid Modification

Halogenation is a key strategy in the modification of amino acids, offering a way to modulate their biological and chemical properties. nih.govnih.gov The introduction of halogen atoms can lead to a number of desirable effects, including increased permeability across cell membranes and the blood-brain barrier, enhanced binding affinity for target receptors, and improved metabolic stability. mdpi.com Halogenation can also influence the folding properties of peptides and proteins and increase their resistance to proteolytic degradation, depending on the position and number of halogen atoms introduced. nih.gov

Fluorine, in particular, is often used due to its small size and high electronegativity, which can alter the local electronic environment and conformational preferences of the amino acid. Bromine, being larger and more polarizable, can participate in halogen bonding, a type of noncovalent interaction that can be exploited in drug design and protein engineering. nih.gov Furthermore, the carbon-halogen bond provides a reactive handle for further chemical modifications, such as cross-coupling reactions, which can be used to build more complex molecules. researchgate.net The synthesis of halogenated amino acids has become a significant area of research, with various methods being developed for their efficient and stereoselective production. nih.govbeilstein-journals.orgnih.gov

Overview of N-Boc Protecting Group Utilization in Peptide and Amino Acid Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids in peptide synthesis and other organic transformations. masterorganicchemistry.com Its popularity stems from its stability under a wide range of reaction conditions and its ease of removal under mildly acidic conditions, typically with trifluoroacetic acid (TFA). masterorganicchemistry.com This orthogonality allows for the selective deprotection of the N-terminus of a peptide without disturbing other protecting groups on the amino acid side chains or the linkage to a solid support in solid-phase peptide synthesis (SPPS). peptide.com

The use of N-Boc protected amino acids is a cornerstone of one of the major strategies for SPPS, often referred to as Boc-chemistry. springernature.comnih.gov This method is particularly advantageous for the synthesis of hydrophobic peptides and those containing sensitive ester or thioester moieties. springernature.comnih.gov The Boc group is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. The strategic use of the Boc group, often in concert with other protecting groups like the carboxybenzyl (Cbz) group, allows for complex, multi-step syntheses of peptides and other molecules with a high degree of control. masterorganicchemistry.com

Properties of N-Boc-3-bromo-5-fluoro-DL-phenylalanine

While extensive research dedicated solely to N-Boc-3-bromo-5-fluoro-DL-phenylalanine is not widely available, its properties can be inferred from its constituent parts and data on similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇BrFNO₄ | Inferred |

| Molecular Weight | 362.19 g/mol | Inferred |

| Appearance | Likely a solid | cymitquimica.com |

| Key Structural Features | Phenylalanine backbone, N-Boc protecting group, Bromine at position 3, Fluorine at position 5, Racemic mixture (DL) | smolecule.com |

Potential Synthetic Routes and Applications

The synthesis of N-Boc-3-bromo-5-fluoro-DL-phenylalanine would likely begin with a commercially available phenylalanine or a precursor that can be halogenated. The process would involve the protection of the amino group with a Boc group, followed by regioselective bromination and fluorination of the phenyl ring, though the order of these steps could vary.

Given its structure, this compound is a valuable building block in medicinal chemistry and peptide synthesis. smolecule.com The Boc group allows for its use in standard peptide coupling reactions. smolecule.com The halogen atoms not only modulate its biological activity but also serve as synthetic handles for further diversification through reactions like Suzuki or Stille cross-coupling, where the bromine atom is particularly useful.

Precursor Synthesis Strategies for Substituted Phenylalanine Scaffolds

The assembly of the N-Boc-3-bromo-5-fluoro-DL-phenylalanine structure begins with the synthesis of key precursors that introduce the desired substitution pattern on the phenyl ring and the amino acid backbone.

Routes to 3-Bromo-5-fluorophenylalanine Intermediates

A common and versatile approach to the synthesis of α-amino acids is the Strecker synthesis or the malonic ester synthesis, both of which rely on a suitable carbonyl precursor. In the context of 3-bromo-5-fluorophenylalanine, the key intermediate is 3-bromo-5-fluorobenzaldehyde (B68483). This aldehyde is commercially available, simplifying the initial steps of the synthesis.

For a laboratory-scale synthesis of 3-bromo-5-fluorobenzaldehyde, a plausible route involves the electrophilic bromination of 3-fluorobenzaldehyde (B1666160). The fluorine atom is a meta-director, thus the bromine will be directed to the 5-position.

Once 3-bromo-5-fluorobenzaldehyde is obtained, it can be converted to the corresponding benzyl (B1604629) bromide, 3-bromo-5-fluorobenzyl bromide, via reduction of the aldehyde to the alcohol followed by bromination. This benzyl bromide is a key electrophile for the alkylation of a glycine (B1666218) equivalent in the next stage of the synthesis.

A widely used method for the synthesis of the racemic amino acid backbone is the alkylation of diethyl acetamidomalonate. The reaction proceeds by deprotonation of the malonate ester with a base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with 3-bromo-5-fluorobenzyl bromide. Subsequent hydrolysis of the malonate esters and the acetamido group, followed by decarboxylation, yields the racemic 3-bromo-5-fluoro-DL-phenylalanine. The final step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to give N-Boc-3-bromo-5-fluoro-DL-phenylalanine.

| Step | Reactants | Reagents | Product |

| 1 | Diethyl acetamidomalonate | 1. NaOEt 2. 3-bromo-5-fluorobenzyl bromide | Diethyl 2-acetamido-2-(3-bromo-5-fluorobenzyl)malonate |

| 2 | Diethyl 2-acetamido-2-(3-bromo-5-fluorobenzyl)malonate | 1. HCl (aq), Δ 2. NaOH (aq) | 3-Bromo-5-fluoro-DL-phenylalanine |

| 3 | 3-Bromo-5-fluoro-DL-phenylalanine | Boc₂O, base | N-Boc-3-bromo-5-fluoro-DL-phenylalanine |

Stereocontrol in Alpha-Carbon Functionalization

Achieving stereocontrol at the α-carbon is crucial for the synthesis of enantiomerically pure amino acids. One strategy for stereocontrol during the formation of the Cα-Cβ bond is the use of a chiral glycine enolate equivalent. This can be achieved by employing a chiral auxiliary attached to the glycine moiety.

For instance, a glycine derivative can be condensed with a chiral auxiliary, such as a derivative of camphor or a chiral oxazolidinone, to form a chiral glycine enolate precursor. Deprotonation with a strong base, like lithium diisopropylamide (LDA), generates a chiral enolate. The subsequent alkylation of this enolate with 3-bromo-5-fluorobenzyl bromide proceeds with facial selectivity, directed by the chiral auxiliary. The diastereomeric ratio of the product is dependent on the choice of chiral auxiliary, the base, and the reaction conditions. After the alkylation step, the chiral auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched amino acid.

Stereoselective Synthesis of Fluoro- and Bromo-Phenylalanine Derivatives

For the direct synthesis of enantiomerically pure N-Boc-3-bromo-5-fluoro-phenylalanine stereoisomers, several powerful asymmetric methodologies can be employed.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral amino acids. This approach typically involves the synthesis of a prochiral α,β-unsaturated precursor, such as an α-acetamidocinnamic acid derivative, followed by hydrogenation using a chiral transition metal catalyst.

In the case of 3-bromo-5-fluorophenylalanine, the synthesis would begin with the Erlenmeyer-Plöchl reaction between 3-bromo-5-fluorobenzaldehyde and N-acetylglycine to form the corresponding azlactone. Hydrolysis of the azlactone yields the α-acetamido-(Z)-3-bromo-5-fluorocinnamic acid. This prochiral olefin is then subjected to asymmetric hydrogenation. Chiral rhodium or ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as DuPhos, DIPAMP, or Me-BoPhoz, are commonly used. nih.gov The choice of catalyst and reaction conditions (pressure, temperature, solvent) is critical for achieving high enantioselectivity. For example, the synthesis of 3-bromo-4-fluoro-(S)-Phe has been achieved with 94% enantiomeric excess (ee) using a ferrocene-based Me-BoPhoz ligand with a rhodium catalyst. nih.gov

| Precursor | Catalyst/Ligand | Enantiomeric Excess (ee) |

| α-Acetamido-(Z)-3-bromo-4-fluorocinnamic acid | Rh(I)-Me-BoPhoz | 94% |

Enzymatic Resolution Techniques for Enantiopure Intermediates

Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of N-Boc-3-bromo-5-fluoro-DL-phenylalanine, this can be applied to the racemic amino acid or a suitable derivative.

One common method is the kinetic resolution of the racemic N-acetyl amino acid using an aminoacylase enzyme. The enzyme selectively hydrolyzes the N-acetyl group of one enantiomer, typically the L-enantiomer, to yield the free amino acid, leaving the D-enantiomer as the N-acetylated form. These two products can then be separated based on their different physical and chemical properties.

Alternatively, lipases can be used for the resolution of racemic amino acid esters. The lipase (B570770) will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer. The choice of enzyme, solvent, and reaction conditions is crucial for achieving high enantioselectivity and yield.

| Enzyme Class | Substrate | Products |

| Aminoacylase | Racemic N-acetyl-3-bromo-5-fluoro-DL-phenylalanine | L-3-bromo-5-fluorophenylalanine + N-acetyl-D-3-bromo-5-fluorophenylalanine |

| Lipase | Racemic 3-bromo-5-fluoro-DL-phenylalanine methyl ester | L-3-bromo-5-fluoro-DL-phenylalanine + D-3-bromo-5-fluoro-DL-phenylalanine methyl ester |

Chiral Auxiliary-Based Syntheses

The use of chiral auxiliaries provides a reliable method for the diastereoselective synthesis of amino acids. As mentioned in section 2.1.2, the auxiliary is covalently attached to a glycine or alanine precursor, directs the stereochemical outcome of a key bond-forming reaction, and is subsequently removed.

Prominent examples of chiral auxiliaries used in amino acid synthesis include Evans' oxazolidinones and Schöllkopf's bis-lactim ethers. nih.gov For instance, an N-acylated Evans' oxazolidinone can be brominated and then reacted with a glycine-derived nucleophile in a stereocontrolled manner.

In a different approach, a chiral imidazolidinone auxiliary can be used. For example, the stereoselective benzylation of an (S)-imidazolidinone with a substituted benzyl bromide, such as 3-bromo-5-fluorobenzyl bromide, can afford the benzylated product with high diastereoselectivity. nih.gov Subsequent acidic hydrolysis removes the auxiliary and yields the desired enantiomerically enriched amino acid. nih.gov

| Chiral Auxiliary | Key Reaction | Stereoselectivity |

| Evans' Oxazolidinone | Asymmetric alkylation | High diastereoselectivity |

| Schöllkopf's Bis-lactim Ether | Asymmetric alkylation | High diastereoselectivity |

| (S)-Imidazolidinone | Stereoselective benzylation | High diastereoselectivity |

An in-depth examination of advanced synthetic methodologies is crucial for accessing structurally complex and functionally significant amino acids such as N-Boc-3-bromo-5-fluoro-DL-phenylalanine. This article delineates key strategic approaches for the stereocontrolled synthesis of its isomers, the construction of its core aryl ring structure, and the precise installation of its halogen substituents.

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H17BrFNO4 |

|---|---|

Poids moléculaire |

362.19 g/mol |

Nom IUPAC |

3-(3-bromo-5-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |

Clé InChI |

PENBFMDFHDIAQC-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)F)C(=O)O |

Origine du produit |

United States |

Chemical Transformations and Reaction Pathways of N Boc 3 Bromo 5 Fluoro Dl Phenylalanine

Reactivity of Aromatic Halogen Substituents in Functional Group Interconversions

The phenyl ring of the molecule is substituted with both a bromine and a fluorine atom. The differing reactivity of the C-Br and C-F bonds is the cornerstone of its utility as a synthetic intermediate, enabling selective functionalization through modern cross-coupling and substitution reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for creating new carbon-carbon bonds. In molecules containing multiple halogen substituents, the selectivity of these reactions is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The established reactivity trend is Ar-I > Ar-Br > Ar-Cl > Ar-F, indicating that the carbon-bromine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the much stronger carbon-fluorine bond. nih.gov

This reactivity difference allows for highly selective cross-coupling reactions at the C3-bromo position of N-Boc-3-bromo-5-fluoro-DL-phenylalanine, while leaving the C5-fluoro substituent intact. This selective functionalization has been demonstrated in related dihalogenated systems where palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands, facilitate coupling at the bromine site with high fidelity. nih.govnih.gov For instance, the Suzuki-Miyaura reaction of a bromo-fluoro-substituted aromatic ring with various arylboronic acids would be expected to proceed selectively at the C-Br bond. nih.govmdpi.com This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkenyl groups at this position. nih.gov

Table 1: Predicted Selective Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst (Example) | Ligand (Example) | Base (Example) | Solvent (Example) | Expected Outcome |

|---|---|---|---|---|---|

| Arylboronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or P(t-Bu)₃ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O or Toluene | Selective C-C bond formation at the C3-bromo position |

| Alkylboronic Acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | Selective C-C bond formation at the C3-bromo position |

This table is illustrative, based on established principles of cross-coupling reactions. Specific conditions may require optimization.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity. mdpi.com

In N-Boc-3-bromo-5-fluoro-DL-phenylalanine, the fluorine atom is at the C5 position. The substituents on the ring (bromo and the N-Boc-aminoethyl group) are not strongly electron-withdrawing. Therefore, the aromatic ring is not considered "activated" for SNAr under standard conditions. libretexts.org Attempting an SNAr reaction with common nucleophiles like alkoxides or amines would likely require harsh conditions (high temperatures, strong bases) and may lead to a mixture of products or decomposition. beilstein-journals.orgnih.gov However, in systems with significant electron-withdrawing character, the SNAr of a fluorine substituent proceeds efficiently. beilstein-journals.orgnih.gov For this specific compound, SNAr at the fluorine position is not a generally favored reaction pathway without further modification to the electronic nature of the ring.

Transformations Involving the Alpha-Amino Acid Moiety

The alpha-amino acid portion of the molecule, consisting of the N-Boc protected amine and the carboxylic acid, allows for a range of classical transformations common in peptide synthesis and medicinal chemistry. researchgate.netrsc.org

The carboxylic acid can readily undergo:

Esterification: Reaction with an alcohol under acidic conditions or using coupling agents to form the corresponding ester. This is often done to protect the carboxylic acid or to modify the compound's solubility and pharmacokinetic properties. nih.gov

Amide Bond Formation: Coupling with a primary or secondary amine using standard peptide coupling reagents (e.g., DCC, HOBt, HATU) to form amides. smolecule.com This is a cornerstone reaction for incorporating the non-canonical amino acid into a peptide sequence or for attaching other molecular fragments.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄), though the latter may require protection of other functional groups.

The N-Boc protected amine is stable to many reaction conditions but can be selectively deprotected to reveal the primary amine.

Chemical Stability of the N-Boc Moiety and Aromatic Ring under Synthetic Conditions

A key advantage of the tert-butoxycarbonyl (Boc) protecting group is its stability under a wide range of synthetic conditions, particularly those that are basic, nucleophilic, or involve catalytic hydrogenation. researchgate.net This robustness is crucial when performing reactions on other parts of the molecule.

Under Cross-Coupling Conditions: The N-Boc group is generally stable under the neutral or basic conditions required for palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings. researchgate.netorganic-chemistry.org This allows for the selective modification of the C-Br bond without unintended deprotection of the amine. Palladium catalysts supported by N-heterocyclic carbenes (NHCs) or specialized phosphine ligands have shown high stability and efficiency in these contexts. nih.gov

Under Hydrogenation: The Boc group is resistant to catalytic hydrogenation (e.g., H₂/Pd/C), a common method for reducing double bonds or removing other protecting groups like benzyl (B1604629) (Bn) or carbobenzyloxy (Cbz) groups. researchgate.net

Acid Lability: The primary vulnerability of the N-Boc group is its lability under strong acidic conditions. researchgate.net It is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727) or dioxane. researchgate.net This orthogonality provides a reliable method for deprotection at a desired stage in a synthetic sequence without disturbing other functional groups.

The aromatic ring itself is highly stable, though care must be taken to avoid side reactions like debromination under certain highly reductive conditions.

Derivatization Strategies for Expanding Molecular Complexity

The distinct reactivity of its functional groups makes N-Boc-3-bromo-5-fluoro-DL-phenylalanine an excellent starting material for creating diverse and complex molecules through sequential, controlled reactions.

A typical derivatization strategy might proceed as follows:

Selective C-Br Functionalization: A Suzuki-Miyaura coupling reaction is performed to replace the bromine atom with a new aryl or heteroaryl group. The N-Boc and fluoro groups remain intact.

Carboxylic Acid Modification: The resulting product can then undergo a peptide coupling reaction at the carboxylic acid terminus to be elongated into a dipeptide or to attach another molecular scaffold.

N-Terminal Deprotection and Functionalization: Finally, the N-Boc group can be removed with acid to liberate the free amine. This amine can then be acylated, alkylated, or coupled with another amino acid to further extend the molecular structure.

This step-wise approach allows for the systematic construction of novel compounds with three distinct points of diversity, originating from the bromine, the carboxylic acid, and the protected amine of the parent molecule.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| N-Boc-3-bromo-5-fluoro-DL-phenylalanine |

| Trifluoroacetic acid |

| Hydrogen chloride |

| Dichloromethane |

| Methanol |

| 1,4-Dioxane |

| Toluene |

| Tetrahydrofuran (THF) |

| Dimethyl ether (DME) |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Sphos |

| XPhos |

| Tri-tert-butylphosphine (P(t-Bu)₃) |

| Triphenylphosphine (PPh₃) |

| Potassium carbonate (K₂CO₃) |

| Potassium phosphate (B84403) (K₃PO₄) |

| Cesium carbonate (Cs₂CO₃) |

| Sodium carbonate (Na₂CO₃) |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 1-Hydroxybenzotriazole (HOBt) |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) |

| Borane (BH₃) |

| Lithium aluminum hydride (LiAlH₄) |

| Benzyl group (Bn) |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

Role as a Key Building Block in Peptide Synthesis

The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery and protein engineering. nih.gov N-Boc-3-bromo-5-fluoro-DL-phenylalanine serves as a key precursor for introducing a synthetically versatile and structurally influential residue into peptide chains. The tert-butoxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase or solution-phase peptide synthesis protocols, allowing for its controlled incorporation into a growing peptide sequence. smolecule.comsigmaaldrich.com

Peptidomimetics—molecules that mimic the structure and function of natural peptides—are designed to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. N-Boc-3-bromo-5-fluoro-DL-phenylalanine is an ideal candidate for constructing these mimics. After deprotection of the Boc group, the resulting 3-bromo-5-fluoro-DL-phenylalanine can be integrated into peptide backbones, where the halogenated phenyl ring imparts unique conformational properties. smolecule.comnih.gov

Furthermore, this compound is a valuable precursor for creating constrained peptides, where the peptide's conformational flexibility is deliberately restricted to lock it into a bioactive shape. The amino acid backbone can participate in cyclization reactions, such as the Pictet-Spengler reaction, which is a well-established method for synthesizing constrained aromatic amino acids like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) from phenylalanine. ebrary.net The presence of the bromo and fluoro substituents offers additional handles for synthetic modification before or after the formation of these rigid scaffolds, expanding the diversity of accessible structures. portico.org

The introduction of halogen atoms onto the side chains of amino acids is a powerful strategy for fine-tuning the physicochemical and structural properties of peptides. nih.govnih.gov The specific combination of bromine and fluorine in N-Boc-3-bromo-5-fluoro-DL-phenylalanine allows for a multi-faceted approach to synthetic design.

Fluorine's Impact: The fluorine atom, owing to its small size and high electronegativity, can significantly alter the properties of the parent peptide. nih.gov

Conformational Control: The strong C-F bond can induce specific conformational preferences in the peptide backbone and side chain through electrostatic interactions. nih.gov

Increased Stability: Fluorination often enhances the thermal and proteolytic stability of peptides, protecting them from enzymatic degradation and increasing their shelf life. nih.govnih.gov This is a critical attribute for developing therapeutic peptides.

Modulated Hydrophobicity: Fluorine substitution can increase the hydrophobicity of the amino acid side chain, which can influence protein-protein or protein-ligand interactions and membrane permeability. nih.gov

Bromine's Role: The bromine atom provides a different set of properties that complement the effects of fluorine.

Synthetic Handle: The bromine atom is an excellent functional group for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of diverse chemical moieties to the peptide. acs.org

Steric Influence: Being larger than fluorine, bromine exerts a greater steric influence, which can be used to control peptide folding and restrict conformational freedom.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the specific binding of the peptide to its biological target.

The following table summarizes the key influences of these halogens in synthetic peptide design:

| Halogen | Key Property | Influence on Peptide Design | Reference |

|---|---|---|---|

| Fluorine | High Electronegativity | Modulates acidity, basicity, and conformational geometry. | nih.gov |

| Fluorine | Small van der Waals Radius | Acts as a minimal steric probe, often considered isosteric to hydrogen. | nih.gov |

| Fluorine | Strong Carbon-Fluorine Bond | Enhances thermal and metabolic stability of the peptide. | nih.govnih.gov |

| Bromine | Polarizability | Can participate in halogen bonding to stabilize protein-ligand complexes. | nih.gov |

| Bromine | Reactivity in Cross-Coupling | Serves as a versatile synthetic handle for further functionalization. | acs.org |

Utilization in the Construction of Diverse Small Molecule Scaffolds

Beyond peptide synthesis, N-Boc-3-bromo-5-fluoro-DL-phenylalanine is a valuable starting material for the construction of a wide array of non-peptidic small molecules, which are central to many drug discovery programs.

Heterocyclic structures are privileged scaffolds in medicinal chemistry, found in a vast number of approved drugs. The structure of N-Boc-3-bromo-5-fluoro-DL-phenylalanine is well-suited for the synthesis of various heterocyclic systems. For instance, phenylalanine derivatives are known precursors to important heterocyclic frameworks. ebrary.net The amino acid portion can be utilized in condensation reactions to form nitrogen-containing rings, while the bromo-substituted phenyl ring can undergo intramolecular or intermolecular cyclization reactions, often catalyzed by transition metals, to generate complex polycyclic systems. acs.org This dual reactivity allows for the creation of novel chemical libraries based on heterocyclic cores for screening against various biological targets.

The rational design of enzyme inhibitors and receptor ligands often relies on building blocks that can form specific and high-affinity interactions with a biological target. nih.gov N-Boc-3-bromo-5-fluoro-DL-phenylalanine serves as an excellent scaffold for this purpose. smolecule.com The halogen atoms are not merely passive substituents; they actively contribute to binding affinity and specificity. nih.gov

From a synthetic design perspective, the phenyl ring can be viewed as a platform for orienting functional groups in three-dimensional space.

Enzyme Inhibitors: Many enzymes, such as phenylalanine ammonia-lyase or 4-hydroxyphenylpyruvate dioxygenase, process aromatic amino acids. nih.govwikipedia.org Analogs like 3-bromo-5-fluoro-phenylalanine can act as competitive or allosteric inhibitors by binding to the active site but blocking the catalytic reaction. nih.gov The halogen substituents can form unique contacts within the enzyme's binding pocket that are not possible with the native amino acid.

Receptor Ligands: In receptor ligand design, the goal is to achieve high affinity and selectivity. Phenylalanine derivatives have been successfully used to develop ligands for targets like the kainate receptors. nih.gov The bromo and fluoro groups on the ring of N-Boc-3-bromo-5-fluoro-DL-phenylalanine can be used to probe hydrophobic and electrostatic interactions within a receptor's binding site, guiding the design of more potent and selective agonists or antagonists.

Design of Analogs for Modulating Biological Recognition Elements

Biological recognition—the process by which molecules like proteins and nucleic acids specifically interact with each other—is fundamental to all of biology. The design of small molecules that can modulate or interrupt these recognition events is a major goal of chemical biology and drug discovery. chemscene.com

N-Boc-3-bromo-5-fluoro-DL-phenylalanine is an exemplary tool for creating analogs designed for this purpose. nih.gov By incorporating 3-bromo-5-fluorophenylalanine into a known bioactive peptide or small molecule, researchers can systematically probe the importance of specific molecular interactions. The introduction of fluorine can enhance binding affinity through favorable dipolar interactions within a hydrophobic binding pocket, while the bulkier bromine can be used to explore steric limits. nih.gov

This approach allows for the dissection of structure-activity relationships (SAR), providing insights into how a ligand binds to its target. nih.gov For example, replacing a native phenylalanine with its bromo-fluoro-substituted counterpart can reveal whether aromatic stacking, hydrophobic, or halogen-bonding interactions are dominant for recognition. This knowledge is then used to design second-generation analogs with improved properties, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. nih.govbohrium.com The development of radiolabeled phenylalanine analogs for use in diagnostics further highlights the utility of such modifications in probing biological systems. acs.org

Development of Analogs for Transporter Protein Binding (e.g., LAT1)

The L-type amino acid transporter 1 (LAT1) is a crucial membrane protein responsible for the transport of large neutral amino acids, such as phenylalanine and tyrosine, across cell membranes. medchemexpress.com Notably, LAT1 is overexpressed in various types of cancer cells to meet their high metabolic demands, making it an attractive target for the delivery of therapeutic agents. medchemexpress.comnih.gov The development of amino acid analogs that can specifically bind to and be transported by LAT1 is a promising strategy for targeted drug delivery.

Research into the structure-activity relationships of LAT1 substrates has revealed that substitution at the meta position of the phenyl ring of phenylalanine can be well-tolerated and may even enhance binding affinity. medchemexpress.com N-Boc-3-bromo-5-fluoro-DL-phenylalanine possesses two such meta-substituents, the bromo and fluoro groups, which are expected to influence its interaction with the LAT1 binding pocket. The lipophilicity and electronic properties conferred by these halogen atoms can play a significant role in modulating binding affinity and transport kinetics. medchemexpress.com

While direct binding data for N-Boc-3-bromo-5-fluoro-DL-phenylalanine is not extensively published, studies on related halogenated phenylalanine analogs provide valuable insights. For instance, various iodo- and chloro-substituted phenylalanine derivatives have been shown to interact with LAT1. researchgate.net The affinity of these analogs is often assessed through competitive binding assays, measuring their ability to inhibit the uptake of a radiolabeled known substrate, such as L-[¹⁴C]leucine. researchgate.net The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) provides a quantitative measure of binding affinity.

Table 1: Representative Binding Affinities of Phenylalanine Analogs to LAT1

| Compound | Substitution Pattern | LAT1 Binding Affinity (Ki or IC50) | Reference |

| L-Phenylalanine | Unsubstituted | Baseline | researchgate.netnih.gov |

| 2-Iodo-L-phenylalanine | ortho-Iodo | High Affinity | researchgate.net |

| 3-Iodo-L-phenylalanine | meta-Iodo | Moderate to High Affinity | researchgate.net |

| 4-Iodo-L-phenylalanine | para-Iodo | Lower Affinity | researchgate.net |

| 3-Chloro-L-phenylalanine | meta-Chloro | Moderate Affinity | researchgate.net |

The N-Boc protecting group on N-Boc-3-bromo-5-fluoro-DL-phenylalanine is a critical feature for its use in synthesis. This group allows for the controlled coupling of the amino acid to other molecules, such as cytotoxic drugs or imaging agents, while preventing unwanted side reactions at the amino group. chemimpex.com Following the synthesis of the desired conjugate, the Boc group can be readily removed under acidic conditions to reveal the free amine, which is often a prerequisite for recognition and transport by LAT1. chemimpex.com This strategic use of a protected, di-halogenated phenylalanine derivative enables the construction of novel prodrugs designed to be selectively taken up by cancer cells via the LAT1 transporter.

Exploration in the Context of Protein Engineering and Modified Proteins

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in protein engineering, allowing for the introduction of novel chemical functionalities, spectroscopic probes, and post-translational modifications. nih.gov N-Boc-3-bromo-5-fluoro-DL-phenylalanine, once deprotected to 3-bromo-5-fluoro-phenylalanine, represents an intriguing candidate for such applications. The introduction of this halogenated analog in place of a natural amino acid like phenylalanine can confer unique properties to the resulting protein.

The process of incorporating an ncAA into a protein typically involves the use of an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding tRNA that recognizes a nonsense or frameshift codon. nih.gov This orthogonal pair works independently of the host cell's translational machinery to site-specifically insert the ncAA at a desired position in the polypeptide chain. nih.gov The fluorine and bromine atoms on 3-bromo-5-fluoro-phenylalanine offer several advantages in this context.

The fluorine atom, due to its small size and high electronegativity, can be used as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy to study protein structure and dynamics. nih.gov The bromine atom, being larger and more polarizable, can serve as a handle for further chemical modifications through cross-coupling reactions. Additionally, the presence of a heavy atom like bromine can be beneficial in X-ray crystallography for phasing, aiding in the determination of the three-dimensional structure of the modified protein. nih.gov

Table 2: Potential Applications of Incorporating 3-bromo-5-fluoro-phenylalanine into Proteins

| Application | Rationale for Incorporation | Potential Impact on Protein |

| Structural Biology (NMR) | The ¹⁹F nucleus is a sensitive NMR probe. | Allows for detailed studies of protein conformation, dynamics, and ligand binding. |

| Structural Biology (X-ray Crystallography) | The bromine atom can act as an anomalous scatterer. | Facilitates the phasing of diffraction data to solve the protein's crystal structure. |

| Bioconjugation | The bromo group can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira). | Enables the site-specific attachment of other molecules like fluorophores, drugs, or polymers. |

| Modulation of Protein Stability and Function | Halogen atoms can alter local electrostatic and hydrophobic interactions. | Can lead to proteins with enhanced thermal stability or altered enzymatic activity. |

The site-specific incorporation of halogenated phenylalanines has been successfully demonstrated in various proteins. For example, p-iodo-L-phenylalanine has been incorporated into bacteriophage T4 lysozyme (B549824) to facilitate structure determination. nih.gov While specific examples of the incorporation of 3-bromo-5-fluoro-phenylalanine are not widespread in the literature, the established methodologies for other halogenated analogs provide a clear roadmap for its use in protein engineering. nih.gov The ability to introduce this dual-halogenated amino acid would provide researchers with a unique tool to probe protein structure and function and to construct novel protein-based materials and therapeutics.

Structure Activity Relationship Sar Studies and Conformational Analysis

Impact of Halogen Substituents on Molecular Recognition and Binding Affinity

The introduction of halogen atoms onto the phenyl ring of phenylalanine is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and, consequently, its biological activity. nih.gov The presence of both bromine at the 3-position and fluorine at the 5-position in N-Boc-3-bromo-5-fluoro-DL-phenylalanine has profound effects on its electronic and steric profile, which are critical for molecular recognition and binding affinity. nih.govnih.gov

Halogens, particularly fluorine, are highly electronegative and can alter the acidity, basicity, and reactivity of the molecule. nih.gov This electronic perturbation can influence hydrogen bonding capabilities and other non-covalent interactions that are essential for a drug to bind to its target. The substitution of hydrogen with fluorine is often considered isosteric due to their similar van der Waals radii, yet it can drastically alter the chemical properties of peptides and proteins. nih.gov Furthermore, the introduction of halogens generally increases the hydrophobicity of the molecule. This enhanced lipophilicity can improve membrane permeability and strengthen binding affinity through hydrophobic interactions within a receptor's binding pocket. nih.gov A study on halogenated phenylalanine derivatives showed a clear correlation between increased hydrophobicity due to halogenation and accelerated aggregation kinetics in amyloidogenic peptides. nih.gov

The specific placement of the bromo and fluoro groups at the meta-positions of the phenyl ring is also significant. This substitution pattern can influence the molecule's electrostatic potential surface, creating regions of positive electrostatic potential known as "sigma-holes" on the halogen atoms, which can participate in halogen bonding—a specific type of non-covalent interaction with electron-rich atoms in a binding site.

The following table, derived from studies on related halogenated phenylalanine derivatives, illustrates the impact of halogenation on hydrophobicity, a key factor in binding affinity.

| Compound | M log P | Retention Time (t_R) |

| Phenylalanine (Phe) | -1.374 | - |

| 4-Fluoro-Phenylalanine ([4F]Phe) | -0.953 | - |

| 3,5-Difluoro-Phenylalanine ([3,5F]Phe) | -0.535 | - |

| 2,3,5,6-Tetrafluoro-Phenylalanine ([2,3,5,6F]Phe) | 0.293 | - |

This table demonstrates the trend of increasing hydrophobicity (higher M log P) with increasing fluorination of the phenyl ring. Data synthesized from a study on halogenated NFGAIL variants. nih.gov

Stereochemical Influence on Biological Activity and Molecular Interactions

The designation "DL" in N-Boc-3-bromo-5-fluoro-DL-phenylalanine indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-stereoisomers. Stereochemistry is a critical determinant of biological activity, as the molecular machinery of living systems—enzymes, receptors, and transport proteins—is inherently chiral. nih.gov These biological macromolecules often exhibit a high degree of stereospecificity, meaning they will interact preferentially or exclusively with one enantiomer over the other. nih.gov

For instance, L-phenylalanine is the naturally occurring isomer and is readily utilized in protein synthesis and other metabolic pathways. nih.gov In contrast, D-phenylalanine is not typically incorporated into proteins and may interact with different targets or the same targets with different affinities. Studies on a pseudo-racemic mixture of L- and D-phenylalanine have shown significant differences in their plasma kinetics and metabolism in humans, with the D-isomer showing higher plasma levels and a substantial amount being excreted unchanged in the urine, while the L-isomer is efficiently hydroxylated. nih.gov

Conformational Effects of Halogenation on the Phenylalanine Backbone and Side Chain

The conformation of a molecule, or its specific three-dimensional arrangement of atoms, is a key determinant of its ability to bind to a biological target. The introduction of halogen substituents on the phenyl ring of N-Boc-3-bromo-5-fluoro-DL-phenylalanine can impose significant conformational restrictions on both the amino acid backbone and its side chain. researchgate.netresearchgate.net

The rotation around the chi (χ) torsion angles of the phenylalanine side chain (χ1: Cα-Cβ and χ2: Cβ-Cγ) determines the spatial orientation of the phenyl ring relative to the amino acid backbone. The presence of the relatively bulky bromine atom and the highly electronegative fluorine atom can create steric hindrance and electrostatic repulsion that favor certain rotational conformations over others. This restriction of conformational freedom can be advantageous in drug design, as it can "lock" the molecule into a bioactive conformation, thereby increasing its binding affinity and specificity for a target. Studies on cyclic opioid peptides have demonstrated that such conformational restriction of the phenylalanine side chain can lead to high receptor selectivity. nih.gov

The following table lists some of the key torsional angles that define the conformation of a phenylalanine derivative.

| Torsional Angle | Definition | Atoms Involved |

| Phi (φ) | Backbone | C'-N-Cα-C' |

| Psi (ψ) | Backbone | N-Cα-C'-N |

| Omega (ω) | Peptide Bond | Cα-C'-N-Cα |

| Chi1 (χ1) | Side Chain | N-Cα-Cβ-Cγ |

| Chi2 (χ2) | Side Chain | Cα-Cβ-Cγ-Cδ1 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods provide a microscopic view of electron distribution and energy levels, which govern the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard tool for the computational investigation of amino acids and their derivatives due to its balance of accuracy and computational cost. gelisim.edu.trnih.gov For a molecule like N-Boc-3-bromo-5-fluoro-DL-phenylalanine, DFT calculations, typically using functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (optimized geometry). gelisim.edu.trresearchgate.net These calculations yield critical data on bond lengths, bond angles, and dihedral angles that define the molecule's conformation.

The introduction of electron-withdrawing fluorine and bromine atoms at the meta-positions of the phenyl ring significantly influences the electronic landscape. DFT calculations can quantify these effects by computing various electronic properties. For instance, the analysis of the molecular electrostatic potential (MEP) map would reveal the distribution of charge, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the electronegative fluorine and oxygen atoms are expected to be regions of negative potential, while the amine proton would be a site of positive potential. These sites are crucial for predicting non-covalent interactions like hydrogen bonding. researchgate.net

Table 1: Representative DFT-Calculated Properties for Phenylalanine Analogs This table presents typical data obtained from DFT calculations on related phenylalanine molecules to illustrate the outputs of such analysis. Specific values for N-Boc-3-bromo-5-fluoro-DL-phenylalanine would require dedicated computation.

| Property | Phenylalanine (Illustrative) | Halogenated Phenylalanine (Illustrative Nature) | Method/Basis Set (Example) |

| Total Energy (Hartree) | -554.8 | Varies with substitution | B3LYP/6-311++G(d,p) gelisim.edu.tr |

| Dipole Moment (Debye) | 1.8 | Expected to be higher due to halogens | B3LYP/6-311++G(d,p) |

| Cα-Cβ Bond Length (Å) | 1.54 | ~1.54 | M05-2X/6-31G(d) researchgate.net |

| N-H Bond Length (Å) | 1.01 | ~1.01 | M05-2X/6-31G(d) researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are critical for predicting a molecule's reactivity and the pathways of chemical reactions.

HOMO: Represents the ability to donate an electron. For N-Boc-3-bromo-5-fluoro-DL-phenylalanine, the HOMO is likely to be localized on the electron-rich phenyl ring.

LUMO: Represents the ability to accept an electron. The LUMO is expected to have significant contributions from the phenyl ring and the carbonyl group of the Boc-protecting group.

In Silico Modeling of Molecular Interactions and Conformational Landscapes

Beyond the properties of a single molecule, computational methods can model how N-Boc-3-bromo-5-fluoro-DL-phenylalanine interacts with other molecules, particularly biological macromolecules like proteins. The halogen atoms can participate in specific, non-covalent interactions known as halogen bonds, which can be critical for molecular recognition and binding affinity.

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a target protein's active site. For N-Boc-3-bromo-5-fluoro-DL-phenylalanine, docking studies could be used to screen for potential protein targets, such as enzymes or receptors. The results would provide a binding score and visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's conformational flexibility and its interactions with its environment (e.g., water, a binding pocket) over time. An MD simulation could reveal the stable conformations of the molecule and how the bulky Boc-group and the substituted phenyl ring orient themselves in different environments. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site. researchgate.net

Studies on other halogenated phenylalanine derivatives have shown that fluorination can significantly impact interactions with water and the formation of larger assemblies, such as amyloid fibrils. nih.gov Similar in silico modeling for N-Boc-3-bromo-5-fluoro-DL-phenylalanine would be invaluable for predicting its behavior in biological contexts.

Computational Guidance for Derivative Design and Synthesis Optimization

One of the most powerful applications of theoretical chemistry is in the rational design of new molecules with enhanced properties.

Derivative Design: By starting with the computed structure and properties of N-Boc-3-bromo-5-fluoro-DL-phenylalanine, researchers can computationally introduce modifications and predict their effects. For example, the bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira). nih.gov Computational models can help predict how replacing the bromine with different functional groups would alter the molecule's shape, electronic properties, and binding affinity to a target. This in silico screening process can prioritize the most promising derivatives for actual synthesis, saving significant time and resources. Studies on other phenylalanine derivatives have successfully used computational design to create novel HIV-1 capsid inhibitors, demonstrating the power of this approach. nih.gov

Synthesis Optimization: Computational chemistry can also aid in optimizing synthetic routes. By calculating the energies of reactants, transition states, and products for potential reaction pathways, chemists can identify the most energetically favorable routes. For instance, understanding the electronic effects of the fluorine and bromine substituents can help predict the regioselectivity of subsequent chemical modifications.

Emerging Research Avenues and Future Directions

Development of Greener and More Efficient Synthetic Pathways

The synthesis of complex, unnatural amino acids (UAAs) like N-Boc-3-bromo-5-fluoro-DL-phenylalanine traditionally relies on multi-step chemical processes that may involve harsh reagents and generate significant waste. mdpi.com Future research is increasingly focused on developing more sustainable and efficient synthetic routes.

One major avenue is the exploration of biocatalysis and chemoenzymatic methods. nih.gov Enzymes, such as amino acid dehydrogenases or transaminases, offer high stereoselectivity and operate under mild, aqueous conditions, significantly reducing the environmental impact. nih.govacs.org For instance, a chemoenzymatic approach could involve the enzymatic reductive amination of a corresponding α-keto acid precursor, which could itself be synthesized using modern, high-efficiency chemical methods. mdpi.com Such strategies have been successfully employed for other non-canonical amino acids, providing high yields and excellent enantiomeric purity. mdpi.comnih.gov

Another promising direction is the refinement of metal-catalyzed cross-coupling reactions, particularly those utilizing palladium catalysts. rsc.orgrsc.org These methods are known for their efficiency and high functional group tolerance. nih.govmit.edu Developing a palladium-catalyzed process for the direct C-H halogenation or for coupling reactions to build the 3-bromo-5-fluoro-phenylalanine scaffold could streamline the synthesis, improve atom economy, and potentially reduce the number of required protection and deprotection steps. rsc.orgnih.govthieme-connect.de

| Synthesis Strategy | Potential Advantages | Key Enzymes/Catalysts |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced waste, potential for one-pot reactions. nih.govnih.gov | Amino acid dehydrogenases, transaminases, formate (B1220265) dehydrogenase (for cofactor recycling). acs.orgsci-hub.se |

| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope, excellent functional group tolerance, improved atom economy. rsc.orgnih.gov | Pd(OAc)₂, various phosphine (B1218219) ligands (e.g., SPhos, XPhos), copper co-catalysts. rsc.orgthieme-connect.de |

Integration into Combinatorial Chemistry Libraries for Drug Discovery Lead Generation

Combinatorial chemistry is a powerful tool for generating large libraries of diverse molecules for high-throughput screening in drug discovery. wikipedia.org Unnatural amino acids are highly valuable building blocks for these libraries as they expand the accessible chemical space and can introduce desirable properties into peptide-based drug candidates, such as enhanced stability and activity. rsc.orgnih.gov

N-Boc-3-bromo-5-fluoro-DL-phenylalanine is an ideal candidate for inclusion in such libraries. The Boc-protected amine is directly compatible with standard solid-phase peptide synthesis (SPPS) protocols. iris-biotech.de The bromine atom on the phenyl ring acts as a key point of diversification. Following incorporation of the amino acid into a peptide sequence, the bromine can be subjected to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach various other chemical moieties. This allows for the generation of a vast number of analogues from a single peptide backbone, each with a unique side chain at the phenylalanine position. This approach, known as post-synthetic modification, is a highly efficient strategy for creating focused libraries to explore structure-activity relationships (SAR). researchgate.net

Furthermore, the principles of dynamic combinatorial chemistry (DCC) could be applied, where reversible reactions are used to generate library members that can adapt to a biological target, potentially amplifying the most effective binders. chemrxiv.orgnih.gov The unique electronic properties conferred by the bromo- and fluoro-substituents can also influence the conformational preferences and binding interactions of the resulting peptides, making this a rich scaffold for exploration. nih.gov

Exploration of N-Boc-3-bromo-5-fluoro-DL-phenylalanine in Radiochemistry for Imaging Agents

Radiolabeled amino acids are crucial tracers for Positron Emission Tomography (PET), a non-invasive imaging technique used extensively in oncology for tumor diagnosis and monitoring. frontiersin.org Tumor cells often exhibit increased amino acid metabolism, making radiolabeled amino acids excellent probes for their visualization. frontiersin.orgnih.gov

N-Boc-3-bromo-5-fluoro-DL-phenylalanine is a promising precursor for developing novel PET imaging agents. The compound contains two potential sites for radiolabeling:

Fluorine-18 (¹⁸F) Labeling: The most common method for producing PET tracers involves introducing the positron-emitting isotope ¹⁸F (half-life ~110 minutes). nih.gov While the molecule already contains a stable fluorine-19 atom, synthetic strategies could be developed to introduce ¹⁸F instead. Modern methods, such as copper-mediated radiofluorination of stannyl (B1234572) or boronic ester precursors, allow for the efficient labeling of non-activated aromatic rings. nih.govresearchgate.netrsc.org The N-Boc group is advantageous in these syntheses, as it is stable under many radiofluorination conditions. nih.gov

Bromine Radioisotope Labeling: The bromine atom could be replaced with a positron-emitting bromine isotope, such as ⁷⁶Br (half-life 16.2 hours). nih.gov The longer half-life of ⁷⁶Br compared to ¹⁸F can be advantageous for studying slower biological processes or for logistical reasons in tracer distribution. nih.gov The synthesis would likely proceed via a radio-bromination reaction on a suitable precursor, such as a stannyl or boronic acid derivative.

Once radiolabeled, the resulting tracer's potential for imaging, for example, brain tumors or prostate cancer, could be evaluated. frontiersin.orgnih.gov The biodistribution, tumor uptake, and clearance kinetics would be key parameters to assess its efficacy as a PET probe. nih.gov

| Radioisotope | Half-Life | Potential Labeling Strategy | Advantages for Imaging |

| Fluorine-18 (¹⁸F) | 109.7 minutes nih.gov | Nucleophilic substitution on an activated ring or Cu-mediated fluorination of a stannyl/boronic ester precursor. nih.govnih.gov | High positron branching ratio, low positron energy (high resolution), well-established chemistry. nih.gov |

| Bromine-76 (⁷⁶Br) | 16.2 hours nih.gov | Electrophilic or nucleophilic substitution on a stannyl or boronic ester precursor. nih.gov | Longer half-life allows for imaging of slower biological processes and centralized production. nih.gov |

Q & A

Q. Q1. How can I optimize the synthesis of N-Boc-3-bromo-5-fluoro-DL-phenylalanine to minimize racemization during peptide coupling?

Methodological Answer: Racemization is a critical challenge in DL-form amino acid synthesis. To mitigate this:

- Use low-temperature conditions (<0°C) during coupling reactions (e.g., with DCC or HATU) to reduce base-induced epimerization .

- Monitor reaction progress via chiral HPLC (as referenced for related compounds in and ) to detect enantiomeric excess (e.g., >95% purity thresholds noted in and ).

- Employ Boc-protection to shield the amine group, preventing undesired side reactions during solid-phase peptide synthesis (SPPS) .

Q. Q2. What analytical techniques are recommended for characterizing the purity and structural integrity of N-Boc-3-bromo-5-fluoro-DL-phenylalanine?

Methodological Answer:

- NMR Spectroscopy : Use , , and -NMR to confirm substitution patterns (e.g., bromine and fluorine positions on the phenyl ring) and Boc-group retention .

- HPLC : Utilize reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, referencing methods for similar halogenated Boc-protected amino acids (e.g., >97.0% purity criteria in and ).

- Mass Spectrometry : Confirm molecular weight (362.19 g/mol, as per ) via ESI-MS or MALDI-TOF.

Advanced Research Questions

Q. Q3. How do the electronic effects of bromine and fluorine substituents influence the reactivity of N-Boc-3-bromo-5-fluoro-DL-phenylalanine in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

- The meta -positioned bromine (C3) acts as a superior leaving group compared to fluorine, enabling selective Suzuki-Miyaura couplings. For example, highlights boronic acids like 3-bromo-5-(trifluoromethyl)phenylboronic acid as coupling partners.

- Fluorine’s electron-withdrawing effect deactivates the aryl ring, necessitating optimized catalyst systems (e.g., Pd(PPh) with SPhos ligands) to enhance reaction rates .

- Monitor competing halogen exchange (e.g., Br/F displacement) via -NMR to avoid undesired byproducts.

Q. Q4. What strategies resolve contradictions in reported solubility data for halogenated Boc-protected phenylalanine derivatives?

Methodological Answer:

- Solubility discrepancies (e.g., in DMF vs. THF) arise from halogen polarity and Boc-group hydrophobicity.

- Validate solubility claims via gravimetric analysis under inert atmospheres to prevent Boc-deprotection .

Data-Driven Research Design

Q. Q5. How can I design stability studies for N-Boc-3-bromo-5-fluoro-DL-phenylalanine under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Incubate samples at pH 2–12 (HCl/NaOH buffers) and 25–40°C for 24–72 hours.

- Monitor Boc-group integrity via FT-IR (C=O stretch at ~1680 cm) and HPLC retention time shifts .

- Long-Term Stability : Store aliquots at –20°C (per guidelines for bromo-fluorobenzyl derivatives) and test degradation monthly.

Q. Q6. What computational methods predict the conformational impact of 3-bromo-5-fluoro substitution on peptide backbone dynamics?

Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model steric and electronic effects on φ/ψ angles.

- Compare with crystallographic data for N-Boc-4-chloro-L-phenylalanine () to validate halogen-induced torsional constraints.

- Use MD simulations in explicit solvent (e.g., TIP3P water) to assess backbone flexibility in model peptides .

Comparative Analysis of Structural Analogues

Q. Table 1: Key Properties of Halogenated Boc-Protected Phenylalanines

Addressing Reproducibility Challenges

Q. Q7. How do I ensure batch-to-batch reproducibility in synthesizing N-Boc-3-bromo-5-fluoro-DL-phenylalanine given variable halogenation efficiencies?

Methodological Answer:

- Standardize bromination/fluorination steps using NBS (N-bromosuccinimide) and Selectfluor® reagents under anhydrous conditions .

- Quantify halogen incorporation via ICP-MS for Br/F ratios, ensuring stoichiometric consistency (±5% deviation).

- Cross-reference synthetic protocols with N-Boc-4-chloro-L-phenylalanine (), adjusting reaction times for bromine’s slower kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.